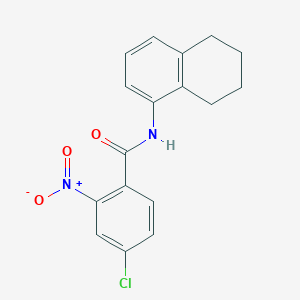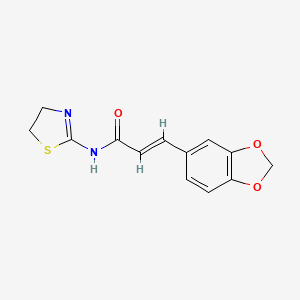![molecular formula C16H16ClNOS B5823130 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including addiction, depression, and anxiety.
Mecanismo De Acción
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine works by inhibiting the activity of HDAC enzymes, which play a key role in regulating gene expression and chromatin structure. By inhibiting HDAC activity, 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine can increase the acetylation of histone proteins, leading to changes in gene expression that are thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine has been shown to have other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to increase levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating anxiety and other aspects of behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine for lab experiments is its high selectivity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is its relatively short half-life in vivo, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction, depression, and anxiety. Another area of interest is its potential use in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine.
Métodos De Síntesis
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine can be synthesized using a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(2-furyl)-1,3,4-thiadiazole-2-thiol to form the corresponding thioester, which is then reduced with sodium borohydride to form 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine.
Aplicaciones Científicas De Investigación
1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-13-6-4-12(5-7-13)14-8-9-15(19-14)16(20)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNESFOIWOSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)


![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)


![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)